Diphenylarsine

Hydroarsination Zirconium catalysis Organoarsenic synthesis

Diphenylarsine (Ph₂AsH, CAS 829-83-4) is a secondary arsine with molecular formula C₁₂H₁₁As and molecular weight 229.13 g·mol⁻¹. It features a reactive As–H bond and a trivalent arsenic(III) center with a boiling point of approximately 288 °C at 760 mmHg.

Molecular Formula C12H10As
Molecular Weight 229.13 g/mol
CAS No. 829-83-4
Cat. No. B13773895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylarsine
CAS829-83-4
Molecular FormulaC12H10As
Molecular Weight229.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[As]C2=CC=CC=C2
InChIInChI=1S/C12H10As/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
InChIKeySEBDYZTUVULEBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylarsine (CAS 829-83-4): Secondary Arsine Building Block for Catalytic Ligand Design and Semiconductor Epitaxy


Diphenylarsine (Ph₂AsH, CAS 829-83-4) is a secondary arsine with molecular formula C₁₂H₁₁As and molecular weight 229.13 g·mol⁻¹ . It features a reactive As–H bond and a trivalent arsenic(III) center with a boiling point of approximately 288 °C at 760 mmHg . Diphenylarsine serves as a critical intermediate in the synthesis of functionalized tertiary arsines, chiral As,N ligands, and bidentate diarsine frameworks, and is specified as an organoarsenic precursor for metal-organic vapor phase epitaxy (MO-VPE) of III/V semiconductors [1].

Why Diphenylarsine Cannot Be Replaced by Triphenylarsine or Phenylarsine in Critical Synthetic and Catalytic Applications


Diphenylarsine occupies a structurally unique position among aryl arsines that dictates its reactivity profile. Unlike triphenylarsine (AsPh₃)—which lacks an As–H bond and cannot participate in hydroarsination, dehydrocoupling, or hydride-transfer reactions—diphenylarsine possesses a single reactive As–H moiety that enables Zr-catalyzed alkyne hydroarsination and dehydrogenative dimerization [1][2]. Conversely, the primary arsine phenylarsine (PhAsH₂) bears two As–H bonds, conferring higher reactivity but also greater sensitivity to oxidation and reduced steric tunability for ligand design [3]. This intermediate functionality—one As–H bond, two phenyl substituents—provides diphenylarsine with a distinct balance of stability, reactivity, and steric profile that is not replicated by either the fully substituted or the minimally substituted analogs [1][3].

Quantitative Differentiation Evidence for Diphenylarsine Procurement Decisions: Comparator-Based Performance Data


As–H Bond Enables Hydroarsination of Alkynes: Reactivity Absent in Triphenylarsine

Diphenylarsine participates in zirconium-catalyzed hydroarsination of terminal alkynes to yield vinylarsine products—a reaction that is mechanistically impossible for triphenylarsine (AsPh₃) because it lacks the requisite As–H bond. Specifically, the zirconium arsenido complex (N₃N)ZrAsPh₂ catalyzed the addition of diphenylarsine to phenylacetylene and 1-hexyne, producing the corresponding vinylarsine products [1]. Triphenylarsine, having three As–C bonds and no As–H, cannot engage in this bond-forming pathway and instead serves only as an arsinating agent via Pd-catalyzed As–C bond cleavage [2].

Hydroarsination Zirconium catalysis Organoarsenic synthesis

Biarylarsine Ligand Yields of 80–99% via Suzuki–Miyaura Coupling from Diphenylarsine Derivatives

The diphenylarsine-derived intermediate (2-bromophenyl)diphenylarsine (2) was obtained in 83% yield via Pd-catalyzed arsination with n-Bu₃SnAsPh₂. Subsequent Suzuki–Miyaura cross-coupling of 2 with various aryl boronic acids provided biarylarsine ligands in yields of 80–99% [1]. The resulting Pd/biarylarsine catalysts demonstrated outstanding activity in arsination with perfluoroalkyl iodides, affording perfluoroalkyl arsines in yields of 57–100% [1]. In comparison, analogous phosphine-based biaryl ligands synthesized under similar Suzuki–Miyaura conditions typically require more forcing conditions or specialized substrates [2].

Suzuki-Miyaura coupling Biarylarsine ligands Pd-catalyzed arsination

Stereospecific Synthesis of Mixed P/As Bidentate Ligands from Diphenylarsenide

Lithium diphenylarsenide (LiAsPh₂), generated from diphenylarsine, reacts stereospecifically with cis- or trans-1,2-dichloroethylene at 0 °C to yield the corresponding (2-chlorovinyl)diphenylarsine with retention of configuration. Subsequent reaction with Li[PPh₂] produces cis- and trans-1-diphenylarsino-2-diphenylphosphinoethylene in high yield [1]. In direct contrast, lithium diphenylphosphide (Li[PPh₂]) does not yield the analogous monochloro intermediate under identical conditions, producing only the 1,2-bis(diphenylphosphino)ethylene products [1]. This divergent reactivity underscores the unique ability of the diphenylarsenide nucleophile to generate mixed-donor (As,P) ligand frameworks that are inaccessible via the phosphide analog alone.

Stereospecific synthesis Bidentate ligands Organoarsine precursors

Chiral As,N Ligand Synthesis from (2-Cyanophenyl)diphenylarsine for Asymmetric Catalysis

(2-Cyanophenyl)diphenylarsine, a diphenylarsine-derived tertiary arsine obtained via Pd-catalyzed arsination of aryl triflates using triphenylarsine, undergoes condensation with optically active 2-aminoalkyl alcohols in the presence of ZnCl₂ catalyst to afford new chiral As,N bidentate ligands [1]. The resulting Pt–As,N complex (18) was characterized by single-crystal X-ray crystallography, confirming the structural integrity and chelating geometry [1]. This synthetic platform enables systematic variation of the aminoalcohol component to tune chirality and steric bulk, while the AsPh₂ donor unit provides a softer, more polarizable donor than the phosphine analog [1][2].

Chiral As,N ligands Asymmetric catalysis Tertiary arsine synthesis

Semiconductor Epitaxy Precursor: Diphenylarsine as a Safer Alternative to Arsine (AsH₃) Gas

Patent EP 0 337 304 B1 explicitly claims the use of mono- and diphenylarsines as organoarsenic precursors for gas-phase epitaxy (MO-VPE, MO-CVD, MOMBE) of III/V semiconductor layers [1]. The invention addresses the severe toxicity and handling hazards of arsine gas (AsH₃), which was the standard arsenic source in early epitaxy processes [1]. Using diphenylarsine with triethylgallium (TEG) at 830 K and V/III ratios as low as 2.3, the patent demonstrates films with excellent photoluminescence properties, low compensation (μ₇₇ = 2 × 10⁴ cm²/V·s), and carrier concentration n₇₇ = 1 × 10¹⁵ cm⁻³ with mirror-like surface morphology [1]. In comparison, arsine gas requires specialized high-pressure cylinder storage, extensive safety infrastructure, and poses immediate lethal inhalation hazards [1].

MO-VPE MOCVD Semiconductor epitaxy III-V materials

High-Value Application Scenarios for Diphenylarsine Based on Quantitative Differentiation Evidence


Zr-Catalyzed Hydroarsination for Vinylarsine and Heterobidentate Ligand Synthesis

Diphenylarsine is the only aryl arsine capable of Zr-catalyzed hydroarsination of terminal alkynes, producing vinylarsine products directly [1]. This reaction is mechanistically inaccessible to triphenylarsine. The resulting vinylarsine intermediates serve as precursors to chiral As,P-bidentate ligands via stereoselective hydroarsination of vinylphosphines, as demonstrated in the asymmetric synthesis of (R)-(+)-1-(diphenylphosphino)-2-(diphenylarsino)propane [2]. Procurement of diphenylarsine is mandatory for any laboratory exploring this hydroarsination-based synthetic strategy.

MO-VPE/MOCVD of III/V Semiconductor Layers with Reduced Hazard Profile

Diphenylarsine is specified in EP 0 337 304 B1 as an organoarsenic source for metal-organic vapor phase epitaxy of GaAs and related III/V semiconductors [1]. It enables growth of films with μ₇₇ = 2 × 10⁴ cm²/V·s and n₇₇ = 1 × 10¹⁵ cm⁻³ at V/III ratios as low as 2.3, using standard MO-VPE reactor configurations without the extreme toxicity management required for arsine (AsH₃) gas [1]. Semiconductor R&D laboratories and epitaxy facilities seeking to reduce hazardous gas infrastructure while maintaining film quality represent the primary procurement demographic for this application.

Stereospecific Synthesis of Mixed-Donor As,P and As,S Bidentate Ligand Frameworks

Lithium diphenylarsenide, generated from diphenylarsine, enables stereospecific reaction with cis- or trans-1,2-dichloroethylene to yield (2-chlorovinyl)diphenylarsine intermediates, which can be subsequently functionalized with Li[PPh₂] to produce mixed As,P-ethylene bidentate ligands [1]. This stereospecific pathway is unique to the diphenylarsenide nucleophile and is not replicated by the corresponding phosphide, which bypasses the monochloro intermediate [1]. This application is directly relevant to coordination chemistry laboratories designing heterobidentate ligand libraries with tunable soft-donor character.

High-Yield Biarylarsine Ligand Synthesis for Pd-Catalyzed Cross-Coupling Optimization

Diphenylarsine-derived (2-bromophenyl)diphenylarsine (83% yield) serves as a versatile platform for Suzuki–Miyaura coupling with aryl boronic acids, producing biarylarsine ligands in 80–99% yield [1]. The resulting Pd/biarylarsine catalysts exhibit outstanding activity in perfluoroalkyl iodide arsination (57–100% yield) [1]. Given the reported superiority of tertiary arsine ligands over phosphines in rate acceleration and product yield across multiple coupling manifolds [2], this ligand platform is directly relevant to process chemistry groups optimizing Pd-catalyzed cross-coupling reactions where phosphine ligands underperform.

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